Amiodarone Hydrochloride

Beschreibung

This compound is an aromatic ketone.

This compound is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.

An antianginal and antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting Na,K-activated myocardial adenosine triphosphatase. There is a resulting decrease in heart rate and in vascular resistance.

See also: Amiodarone (has active moiety); Dronedarone (related).

Eigenschaften

IUPAC Name |

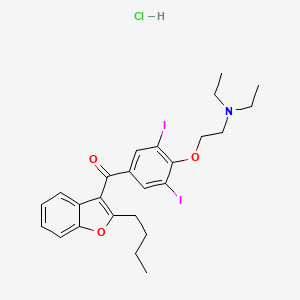

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDYQOUSLNIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037185 | |

| Record name | Amiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder; crystals from acetone | |

CAS No. |

19774-82-4 | |

| Record name | Amiodarone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19774-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiodarone hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019774824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiodarone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiodarone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiodarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976728SY6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

156 °C | |

| Record name | AMIODARONE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Amiodarone Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone hydrochloride stands as a cornerstone in the management of cardiac arrhythmias, exhibiting a unique and complex pharmacological profile. Classified as a Vaughan Williams Class III antiarrhythmic agent, its mechanism of action extends beyond simple potassium channel blockade, encompassing interactions with sodium and calcium channels, as well as non-competitive antagonism of adrenergic receptors. This multifaceted activity contributes to its broad-spectrum efficacy but also to its notable side-effect profile. This in-depth technical guide provides a detailed examination of the molecular interactions between amiodarone and key cardiac ion channels. It summarizes quantitative data on its blocking potency and kinetics, outlines the experimental protocols used to elucidate these mechanisms, and presents visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Amiodarone is a potent antiarrhythmic drug effective against a wide range of supraventricular and ventricular tachyarrhythmias.[1][2] Its primary antiarrhythmic effect is attributed to the prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), characteristic of a Class III agent.[1][2][3] However, its clinical utility and complexity arise from its additional "multi-channel" blocking capabilities, which include Class I, II, and IV actions.[1][4] This guide delves into the core mechanisms of amiodarone's interaction with cardiac sodium, potassium, and calcium ion channels, providing a quantitative and methodological resource for the scientific community.

Mechanism of Action on Cardiac Ion Channels

Amiodarone's therapeutic and adverse effects are a direct consequence of its interaction with multiple cardiac ion channels. The following sections detail its actions on the principal channels involved in the cardiac action potential.

Potassium Channel Blockade (Class III Action)

The hallmark of amiodarone's antiarrhythmic activity is its blockade of potassium channels, which is crucial for cardiac repolarization.[1][2][3]

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Amiodarone is a potent blocker of the IKr current, which is conducted by the hERG (human Ether-à-go-go-Related Gene) channel.[5][6] This blockade delays the repolarization phase (Phase 3) of the action potential, thereby prolonging the APD and the QT interval.[5][7]

-

Slowly Activating Delayed Rectifier Potassium Current (IKs): The effect of amiodarone on IKs is more complex and appears to be dependent on the duration of treatment. Short-term application shows minimal reduction in IKs, while long-term administration leads to a decrease in IKs density.[8]

-

Inwardly Rectifying Potassium Current (IK1): Amiodarone can also reduce the IK1 current, which is important for maintaining the resting membrane potential and shaping the terminal phase of repolarization.[5][9]

Sodium Channel Blockade (Class I Action)

Amiodarone exhibits a use-dependent blockade of sodium channels, a characteristic of Class I antiarrhythmic drugs.[2][4][10] This effect is more pronounced at higher heart rates.[4] It preferentially binds to the inactivated state of the sodium channel, slowing the upstroke of the action potential (Phase 0) and reducing conduction velocity.[2][10] Amiodarone has also been shown to inhibit the late sodium current (INaL), which can be a factor in reducing proarrhythmic risk.[4]

Calcium Channel Blockade (Class IV Action)

Amiodarone exerts a blocking effect on L-type calcium channels, which is responsible for its Class IV antiarrhythmic properties.[2][11][12] This action is particularly evident in nodal tissues, where it slows the sinoatrial (SA) node firing rate and prolongs conduction through the atrioventricular (AV) node.[1][11] This contributes to its negative chronotropic and dromotropic effects.[13]

Adrenergic Receptor Antagonism (Class II Action)

Amiodarone is a non-competitive antagonist of both alpha and beta-adrenergic receptors.[6][8] This "antisympathetic" action (Class II effect) contributes to its heart rate-lowering effects and antiarrhythmic properties, particularly in states of high adrenergic tone.[2][8] The beta-blocking effect is attributed to a downregulation of beta-adrenergic receptor protein rather than a direct receptor-ligand interaction.[14]

Quantitative Data on Amiodarone-Ion Channel Interactions

The following tables summarize the quantitative data on the inhibitory effects of amiodarone on various cardiac ion channels, as determined by electrophysiological studies.

Table 1: Inhibitory Potency of Amiodarone on Cardiac Potassium Channels

| Channel Current | Preparation | IC50 | Reference |

| IKr (hERG) | Rabbit Ventricular Myocytes | 2.8 µM | [8] |

| IKr (hERG) | HEK293 Cells | 0.8 ± 0.1 µM | [4] |

| IKr (hERG) | HEK293 Cells | ~45 nM | [10] |

| IKr (hERG) | Xenopus Oocytes | 37.9 µM | [8] |

| IKs | Rabbit Ventricular Myocytes | Minimal effect (short-term) | [8] |

| IKs | Rat Ventricular Myocytes | 23.3% inhibition at 10 µM | [9] |

| IK1 | Guinea Pig Ventricular Myocytes | Small reduction at 10-20 µM | [3] |

| Ito | Rat Ventricular Myocytes | 37.5% inhibition at 10 µM | [9] |

Table 2: Inhibitory Potency and Kinetics of Amiodarone on Cardiac Sodium Channels

| Parameter | Preparation | Value | Reference |

| Inhibitory Potency | |||

| Peak INa (Tonic Block) | HEK293 Cells | 178.1 ± 17.2 µM | [4] |

| Late INa | HEK293 Cells | 3.0 ± 0.9 µM | [4] |

| INa | Rat Ventricular Myocytes | IC50: 9.2 µM (normal), 5.9 µM (hypertrophied) | [11] |

| Block Kinetics | |||

| Onset Time Constant (at 0 mV) | Guinea Pig Ventricular Myocytes | 25 ms | [2][15] |

| Recovery Time Constant (τR) | Guinea Pig Ventricular Myocytes | 418 ms | [2][15] |

Table 3: Inhibitory Potency of Amiodarone on Cardiac Calcium Channels

| Channel Current | Preparation | IC50 | Reference |

| L-type Ca2+ Current | MIN6 Cells | Not specified, concentration-dependent inhibition | [1] |

| L-type Ca2+ Current | Rat Ventricular Myocytes | 59.0% inhibition at 50 µM | [11] |

Table 4: Interaction of Amiodarone with Adrenergic Receptors

| Receptor | Interaction Type | Effect | Reference |

| Beta-Adrenergic Receptors | Non-competitive antagonism | Downregulation of receptor protein | [14] |

Experimental Protocols

The characterization of amiodarone's effects on cardiac ion channels predominantly relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane of an isolated cardiomyocyte while controlling the membrane voltage.

Cardiomyocyte Isolation

Ventricular myocytes are typically isolated from animal hearts (e.g., guinea pig, rabbit, rat) through enzymatic digestion. The heart is cannulated and perfused with a calcium-free solution to stop contractions, followed by perfusion with a solution containing enzymes such as collagenase and protease to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual, rod-shaped, calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Recording

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5.4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4. Specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels) are added to isolate the current of interest.

-

Internal (Pipette) Solution (in mM): The composition varies depending on the current being studied. For potassium currents, it often contains KCl or K-aspartate (e.g., 140), MgCl2 (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 5), with pH adjusted to 7.2.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.

-

The pipette is lowered onto the surface of a single myocyte.

-

Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

The amplifier is switched to voltage-clamp mode, allowing the experimenter to hold the cell membrane at a specific potential and record the currents that flow in response to programmed voltage steps.

-

-

Voltage-Clamp Protocols:

-

To study IKr: The cell is typically held at a negative potential (e.g., -80 mV), depolarized to various positive potentials (e.g., +20 mV) to activate the channels, and then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail" current.

-

To study INa: The cell is held at a very negative potential (e.g., -140 mV) to ensure all channels are in the resting state, and then a brief depolarizing pulse (e.g., to -20 mV) is applied to elicit the rapidly inactivating inward current.

-

To study ICa,L: The cell is held at a potential that inactivates sodium channels (e.g., -40 mV), and then depolarizing steps are applied to activate the L-type calcium current.

-

Visualizations

Signaling Pathways and Workflows

Caption: Multifaceted mechanism of action of Amiodarone on cardiac ion channels and receptors.

Caption: Simplified workflow of a whole-cell patch-clamp experiment.

Caption: Amiodarone's effect on the EGFR/GSK3β/Snail signaling pathway.

Conclusion

Amiodarone's complex pharmacology, characterized by its interaction with multiple cardiac ion channels and receptors, underpins its high antiarrhythmic efficacy. A thorough understanding of its mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antiarrhythmic agents with improved safety profiles. This guide provides a consolidated resource of the quantitative and methodological data essential for researchers and clinicians working in the field of cardiovascular pharmacology. The continued investigation into the intricate details of amiodarone's interactions with cardiac ion channels will undoubtedly pave the way for more targeted and safer antiarrhythmic therapies.

References

- 1. Inhibition of ATP-sensitive K+ channels and L-type Ca2+ channels by amiodarone elicits contradictory effect on insulin secretion in MIN6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amiodarone prevents wave front-tail interactions in patients with heart failure: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amiodarone Therapy: Updated Practical Insights [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. ahajournals.org [ahajournals.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The acute electrophysiological effects of amiodarone on normal and hypertrophied rat myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [qspace.library.queensu.ca]

- 13. Cardiac beta-adrenoceptor modulation by amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative modelling of interaction of propafenone with sodium channels in cardiac cells [ouci.dntb.gov.ua]

- 15. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Amiodarone Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone hydrochloride is a potent antiarrhythmic agent with a unique and complex pharmacological profile. First synthesized in 1961 by Tondeur and Binon, it has become a cornerstone in the management of various cardiac dysrhythmias.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details various synthetic methodologies, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols for key synthetic routes and visualizes the synthesis workflow and the drug's signaling pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Discovery and Historical Context

Amiodarone was first synthesized in 1961 by a team of scientists, Tondeur and Binon, at the Labaz company in Belgium.[1] Initially investigated for its antianginal properties as a coronary vasodilator, its potent antiarrhythmic effects were later recognized, leading to its clinical use for cardiac arrhythmias. It was approved by the FDA in 1985 for the treatment of arrhythmias.[1] Amiodarone's development marked a significant advancement in cardiovascular medicine due to its broad spectrum of activity, affecting multiple cardiac ion channels.

Synthetic Pathways of this compound

The synthesis of this compound has evolved since its inception, with various methods developed to improve yield, reduce cost, and enhance safety and environmental friendliness. The core of the synthesis involves the construction of the 2-butyl-3-benzofuranyl ketone moiety, followed by iodination and etherification.

Traditional Synthesis Route

The traditional synthesis of this compound has been widely used for industrial production but is often characterized by long reaction times and the use of hazardous reagents.

Improved Synthetic Methodologies

More recent synthetic strategies have focused on optimizing reaction conditions, utilizing different catalysts, and shortening the overall synthetic route. These improvements aim to address the shortcomings of the traditional method, such as complex steps and low overall yield.

Diagram of a Generalized Amiodarone Synthesis Workflow

Caption: A generalized workflow for the multi-step synthesis of this compound.

Quantitative Data on Synthetic Routes

The following tables summarize quantitative data from various patented synthetic methods for key intermediates and the final product, this compound.

Table 1: Synthesis of 2-Butylbenzofuran

| Starting Materials | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Salicylaldehyde, Methyl 2-bromohexanoate | Cesium carbonate, Methyl trioctyl ammonium chloride, Ethyl acetate | 8 | 80 | 91.3 | [2] |

| 2-Iodophenol, 1-Hexyne | Catalyst, Cocatalyst, Acid binding agent, Organic solvent | 12-38 | 30-60 | High | [3] |

Table 2: Synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

| Starting Material | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Butylbenzofuran, p-Anisoyl chloride | Zinc chloride, N-Nitrosodimethylamine, Aluminum trichloride, Toluene | 10 (Acylation), 8 (Demethylation) | 80 (Acylation), 75 (Demethylation) | Not specified | [2] |

| 2-Butylbenzofuran, p-Anisoyl chloride | Lewis acid | 5-20 | 0 to reflux | High | [4] |

Table 3: Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

| Starting Material | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | Potassium carbonate, Iodine, 95% Ethanol | 6 | 50 to reflux | 92.4 | [2][4] |

| Compound of formula 6 | Elemental iodine, Potassium carbonate, Methanol, Water | 8-10 | 40-65 | 98.8 | [5] |

Table 4: Synthesis of this compound

| Starting Material | Reagents & Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, 2-Chloro-N,N-diethylethanamine hydrochloride | Potassium carbonate, Water, Toluene | 4 | Not specified (heating) | ~100 | [5] |

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of this compound, based on published patent literature.

Protocol for the Synthesis of 2-Butylbenzofuran

-

To a 1000 ml reaction flask, add 200 g of ethyl acetate and 70 g of salicylaldehyde.[2]

-

Stir the mixture until uniform.

-

Slowly add 140 g of methyl 2-bromohexanoate.

-

Following the addition, add 15 g of cesium carbonate and 5 g of methyl trioctyl ammonium chloride.[2]

-

Slowly raise the temperature to 80°C and maintain for 8 hours.[2]

-

After the reaction is complete, evaporate the ethyl acetate under reduced pressure.

-

The crude product is then further purified to yield 2-butylbenzofuran.

Protocol for the Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran

-

In a 1000 ml reaction flask, add 400 g of 95% ethanol and 60 g of 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[2][4]

-

Slowly heat the mixture to 50°C with stirring until all solids are dissolved.[2][4]

-

After the reaction, distill under reduced pressure until no more liquid comes off.

-

Add 300 g of toluene and heat to 80°C, stirring until the residue is completely dissolved.

-

Extract the organic phase three times with 100 g of water.

-

Distill the organic phase under reduced pressure until solids precipitate.

-

Cool the mixture to 0°C and continue stirring for 4 hours to crystallize the product.

-

Filter the solid by suction and dry the wet product under vacuum at 80°C for 8 hours to obtain the final product.[2][4]

Protocol for the Synthesis of this compound

-

Combine 130.0 g of the compound from the previous step (formula 7), 43.4 g of 2-chloro-N,N-diethylethanamine hydrochloride, 98.9 g of potassium carbonate, 208 g of water, and 495 g of toluene in a reaction vessel.[5]

-

Mechanically stir the mixture and heat for 4 hours.[5]

-

After the reaction, allow the layers to separate and wash the organic phase twice with water.

-

Adjust the pH of the organic phase to 1-2 with hydrochloric acid.

-

Evaporate the solvent under reduced pressure (-0.09 to -0.08 MPa) at 40-65°C to obtain the crude this compound.[5]

Mechanism of Action and Signaling Pathways

Amiodarone is classified as a Class III antiarrhythmic agent, but it exhibits electrophysiological characteristics of all four Vaughan Williams classes.[6][7] Its primary mechanism of action involves the blockade of potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential.[7][8] This leads to an increased effective refractory period in cardiac tissues, thereby reducing myocardial excitability.

In addition to its Class III activity, Amiodarone also blocks sodium channels (Class I action), particularly at rapid pacing frequencies, which slows the upstroke of the action potential (Phase 0).[6][7] It possesses non-competitive anti-adrenergic properties (Class II action), antagonizing both alpha and beta-adrenergic receptors.[6] Furthermore, it has a mild calcium channel blocking effect (Class IV action), which can slow atrioventricular conduction.[7]

Diagram of Amiodarone's Electrophysiological Effects

Caption: The multifaceted mechanism of action of Amiodarone on cardiac ion channels and receptors.

Conclusion

This compound remains a vital therapeutic agent in the management of cardiac arrhythmias. Understanding its synthesis and complex mechanism of action is crucial for its effective and safe use, as well as for the development of new antiarrhythmic drugs. The synthetic routes presented here, along with the detailed protocols and quantitative data, offer a valuable resource for chemists and pharmaceutical scientists. The visualization of its signaling pathways provides a clear framework for understanding its electrophysiological effects. Continued research into optimizing the synthesis and elucidating the finer points of its mechanism of action will undoubtedly contribute to advancements in cardiovascular therapy.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN104262304A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. CN107382925A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Electrophysiological Effects of Amiodarone on Myocardial Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiodarone is a potent antiarrhythmic agent with a complex and multifaceted electrophysiological profile. Classified under all four Vaughan Williams classes, its primary action is as a Class III agent, prolonging the cardiac action potential and refractory period.[1][2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of amiodarone on myocardial tissue, detailing its mechanisms of action on various ion channels, its impact on the cardiac action potential, and the underlying signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Electrophysiological Effects of Amiodarone

Amiodarone's antiarrhythmic properties stem from its ability to modulate a wide range of cardiac ion channels, leading to significant changes in the electrophysiology of myocardial cells.

Multi-Ion Channel Blockade

Amiodarone is unique in its ability to block multiple types of ion channels, contributing to its broad-spectrum antiarrhythmic activity.[4][5][6]

-

Potassium Channel Blockade (Class III Action): The primary and most recognized effect of amiodarone is the blockade of potassium channels, particularly the delayed rectifier potassium currents (IK). This includes both the rapid (IKr) and slow (IKs) components.[5] The blockade of these channels slows the repolarization phase (Phase 3) of the cardiac action potential, thereby prolonging its duration.[7][8] This effect increases the effective refractory period (ERP) of cardiomyocytes, making the tissue less excitable and thus less susceptible to re-entrant arrhythmias.[7][8]

-

Sodium Channel Blockade (Class I Action): Amiodarone also exhibits a use-dependent blockade of fast sodium channels (INa).[9] This action is more pronounced at higher heart rates and in depolarized tissues, characteristic of ischemic conditions.[10] The blockade of sodium channels slows the upstroke velocity (Phase 0) of the action potential and reduces conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

-

Calcium Channel Blockade (Class IV Action): Amiodarone weakly blocks L-type calcium channels (ICa-L).[11][12] This effect contributes to its negative chronotropic (slowing of the heart rate) and dromotropic (slowing of atrioventricular conduction) properties.[1][3] The calcium channel blocking activity is also responsible for some of its vasodilatory effects.[11]

Anti-Adrenergic Effects (Class II Action)

Amiodarone exhibits non-competitive antagonistic effects on both alpha- and beta-adrenergic receptors.[13][14] This sympatholytic action contributes to its negative chronotropic and dromotropic effects and may also play a role in its antiarrhythmic efficacy by counteracting the pro-arrhythmic effects of catecholamines.[13]

Quantitative Data on Amiodarone's Electrophysiological Effects

The following tables summarize the quantitative effects of amiodarone on various cardiac ion channels and electrophysiological parameters, compiled from multiple in vitro and in vivo studies.

| Ion Channel | Species/Cell Type | Amiodarone Concentration | IC50 | Effect | Reference(s) |

| Potassium Channels | |||||

| IKr (hERG) | Rabbit Ventricular Myocytes | 1 - 10 µM | 2.8 µM | Concentration-dependent decrease | [15] |

| IKs | Rabbit Ventricular Myocytes | 10 µM | >300 µM | Minimal reduction with short-term application | [15] |

| Ito | Rabbit Ventricular Myocytes | 1 and 5 µM | - | No alteration with acute application, moderate depression with chronic treatment | [2] |

| IK1 | Rabbit Ventricular Myocytes | 50 µM | - | Significant reduction of inward current | [16] |

| Sodium Channels | |||||

| INa | Rat Myocardium | - | 3.6 µM | Inhibition of [3H]batrachotoxinin A 20 α-benzoate binding | [17] |

| Guinea Pig Ventricular Myocytes | 1 µM | - | 6-11% decrease in Vmax at 0.03 Hz | [18] | |

| Calcium Channels | |||||

| L-type ICa | Rabbit Ventricular Myocytes | 1 and 5 µM | - | -53.9% and -64.0% reduction in amplitude respectively (acute) | [2] |

| Rat/Rabbit Myocardial Membranes | - | Ki ≈ 0.27 µM | Competitive displacement of [3H]nitrendipine | [11] |

| Electrophysiological Parameter | Tissue/Preparation | Amiodarone Treatment | Change from Baseline | Reference(s) |

| Action Potential Duration (APD) | Rabbit Hearts | Chronic (50 mg/kg p.o. for 6 weeks) | Prolonged by 12 to 15 ms at pacing cycle lengths of 300 to 600 ms | [19] |

| Effective Refractory Period (ERP) | Rabbit Hearts | Chronic (50 mg/kg p.o. for 6 weeks) | Prolonged more than APD, resulting in postrepolarization refractoriness (14 +/- 10 ms) | [19] |

| QTc Interval | Human | Chronic Oral Therapy | Prolongation | [20] |

| PR Interval | Human | Chronic Oral Therapy | Prolongation | [20] |

| QRS Duration | Human | Chronic Oral Therapy | Minimal change | [20] |

Signaling Pathways Modulated by Amiodarone

Amiodarone's effects extend beyond direct ion channel blockade to the modulation of intracellular signaling pathways, which contributes to its long-term efficacy and some of its side effects.

Beta-Adrenergic Signaling Pathway

Amiodarone exerts a non-competitive antagonism of beta-adrenergic receptors.[13][14] Chronic exposure leads to a downregulation of beta-adrenergic receptor density on the cardiomyocyte surface, rather than a direct competitive binding.[5] This results in a blunted response to catecholamines, contributing to the drug's anti-sympathetic effects.

PI3K/Akt Signaling Pathway

Recent studies have indicated that long-term amiodarone exposure can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This inhibition can lead to an augmentation of the late sodium current (INaL), an effect that may contribute to its proarrhythmic potential in some contexts.

Experimental Protocols

Understanding the electrophysiological effects of amiodarone relies on a variety of experimental techniques. Below are outlines of key methodologies.

Isolation of Adult Ventricular Cardiomyocytes

Objective: To obtain viable, single ventricular myocytes for electrophysiological recordings.

Methodology:

-

Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, rat) and immediately placed in ice-cold, calcium-free Tyrode's solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus.

-

Enzymatic Digestion: The heart is first perfused with a calcium-free buffer to wash out blood and then switched to a solution containing digestive enzymes (e.g., collagenase, protease) to break down the extracellular matrix.

-

Cell Dissociation: The digested ventricular tissue is minced and gently triturated to release single cardiomyocytes.

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure their viability and calcium tolerance.

-

Cell Collection: The suspension is filtered to remove undigested tissue, and the myocytes are collected by centrifugation or gravity sedimentation.

Whole-Cell Patch-Clamp Recording

Objective: To measure ionic currents across the membrane of a single cardiomyocyte.

Methodology:

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane of an isolated cardiomyocyte, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a constant level by the patch-clamp amplifier, and the current required to maintain this voltage is measured. This current is equal in magnitude and opposite in sign to the current flowing through the ion channels.

-

Data Acquisition: Specific voltage protocols (e.g., voltage steps, ramps) are applied to elicit and record specific ion channel currents. Amiodarone is then perfused into the experimental chamber to assess its effect on these currents.

Action Potential Recording

Objective: To measure the changes in membrane potential over time in a single cardiomyocyte or myocardial tissue.

Methodology:

-

Microelectrode Impalement: A sharp glass microelectrode filled with a high-potassium solution is used to impale a single cardiomyocyte or a cell within a myocardial tissue preparation.

-

Current Clamp: The amplifier is set to current-clamp mode, where it injects a defined amount of current (typically zero to record the resting membrane potential) and measures the resulting membrane potential.

-

Stimulation: A stimulating electrode is used to deliver a brief electrical pulse to elicit an action potential.

-

Recording: The changes in membrane potential during the action potential are recorded.

-

Drug Application: Amiodarone is added to the superfusate to determine its effects on action potential parameters such as duration, amplitude, and upstroke velocity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the electrophysiological effects of amiodarone.

Conclusion

Amiodarone's complex electrophysiological profile, characterized by its multi-channel blocking properties and its influence on intracellular signaling pathways, underpins its high efficacy as an antiarrhythmic drug. Its primary action of prolonging the action potential duration and effective refractory period through potassium channel blockade is complemented by its effects on sodium and calcium channels, as well as its anti-adrenergic activity. This in-depth guide provides a foundation for researchers and drug development professionals to further explore the intricate mechanisms of amiodarone and to guide the development of novel antiarrhythmic therapies with improved safety and efficacy profiles. A thorough understanding of its quantitative effects and the experimental methodologies used to study them is crucial for advancing the field of cardiac electrophysiology.

References

- 1. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]

- 2. Comparison of the chronic and acute effects of amiodarone on the calcium and potassium currents in rabbit isolated cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]

- 4. Cellular mechanism of the functional refractory period in ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of amiodarone on the beta-adrenergic receptor is due to a downregulation of receptor protein and not to a receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CaMKII in the Cardiovascular System: Sensing Redox States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Frontiers | Extracellular signal-regulated kinases 1/2 as regulators of cardiac hypertrophy [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Role of extracellular signal-regulated kinase 1/2 signaling underlying cardiac hypertrophy | Yan | Cardiology Journal [journals.viamedica.pl]

- 16. Effects of amiodarone and desethylamiodarone on the inward rectifying potassium current (IK1) in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential effects of amiodarone and desethylamiodarone on calcium antagonist receptors. [vivo.weill.cornell.edu]

- 18. Antiarrhythmic agent amiodarone possesses calcium channel blocker properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cardiac beta-adrenoceptor modulation by amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Current: An In-depth Technical Guide to the Molecular Targets of Amiodarone Beyond Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Amiodarone, a potent benzofuran derivative, is a cornerstone in the management of cardiac arrhythmias. While its primary mechanism of action is attributed to the blockade of cardiac ion channels, a growing body of evidence reveals a complex and multifaceted interaction with a diverse array of molecular targets. This technical guide delves into the non-ion channel-mediated effects of amiodarone, providing a comprehensive overview of its interactions with mitochondrial functions, nuclear receptors, and critical signaling pathways. Understanding these off-target effects is paramount for the development of safer antiarrhythmic drugs and for repurposing amiodarone in other therapeutic contexts.

Mitochondrial Bioenergetics and Oxidative Stress

Amiodarone and its principal metabolite, desethylamiodarone (DEA), have profound effects on mitochondrial function, often leading to cellular stress and toxicity.[1]

Disruption of the Electron Transport Chain and ATP Synthesis

Amiodarone and DEA accumulate within mitochondria and disrupt the electron transport chain (ETC).[2][3] Specifically, both compounds have been shown to inhibit Complex I and Complex II of the respiratory chain.[1][4] This inhibition leads to a decrease in mitochondrial membrane potential, a subsequent drop in cellular ATP content, and ultimately, a loss of cell viability.[1] The metabolite DEA is often more potent in inducing these effects than the parent compound.[1]

Induction of Oxidative Stress

The disruption of the ETC by amiodarone can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.[2][5] This is thought to be a key factor in amiodarone-induced tissue damage.[5] However, some studies suggest that amiodarone-induced pulmonary and hepatic toxicity may not be directly mediated by oxidative stress, although increased lipid peroxidation has been observed in the spleen.[6] Interestingly, at lower concentrations, amiodarone has also been reported to act as a free radical scavenger, protecting cardiac myocytes from oxidative injury.[7]

Apoptosis Induction

Amiodarone can trigger the intrinsic pathway of apoptosis. By disrupting mitochondrial integrity, it induces the release of cytochrome c from the mitochondria into the cytosol.[8] This event activates the caspase cascade, leading to programmed cell death. This process appears to be independent of iodine and is not mediated by the modulation of p53, Bcl-2, Bcl-XL, or Bax protein expression.[8] In lung epithelial cells, amiodarone has been shown to induce both apoptosis and necrosis.[9][10] Autophagy has been identified as a potential protective mechanism against amiodarone-induced apoptosis in these cells.[11]

Quantitative Data on Amiodarone's Mitochondrial Effects

| Parameter | Cell/Tissue Type | Amiodarone Concentration | Effect | Reference |

| Cytotoxicity (LD50) | Human lymphocytes | 10.0 +/- 31.1 µM | 50% lethal dose | [12] |

| Mitochondrial Damage | Human lymphocytes | 7.3 µM | Observed with electron microscopy | [12] |

| Mitochondrial Membrane Potential | Hamster lung alveolar macrophages, type II cells, Clara cells | 100 µM | Decreased | [1] |

| Cellular ATP Content | Hamster lung alveolar macrophages, type II cells, Clara cells | 100 µM | Decreased by 32-77% | [1] |

| Cell Viability | Hamster lung alveolar macrophages, type II cells, Clara cells | 100 µM | 30-55% loss | [1] |

| Apoptosis | H460 human lung epithelial cells | 80 µM | ~80% of cells underwent apoptosis | [11] |

| IC50 (Cell Viability) | H460 human lung epithelial cells | 46.0 µM | Half-maximal inhibitory concentration | [11] |

Experimental Protocol: Assessment of Amiodarone-Induced Cytotoxicity in Lymphocytes

This protocol is based on the methodology described by Singer et al. (1998).[12]

-

Cell Culture: Human lymphocytes are isolated and maintained in an appropriate culture medium.

-

Drug Exposure: Cells are exposed to varying concentrations of amiodarone for a specified period (e.g., 2.75 hours).

-

Cytotoxicity Assay: A tetrazolium dye reduction assay (e.g., MTT assay) is used to determine cell viability. The absorbance is measured spectrophotometrically to quantify the reduction of the dye by viable cells.

-

Data Analysis: The lethal dose 50 (LD50), the concentration of amiodarone that causes 50% cell death, is calculated from the dose-response curve.

Amiodarone's Impact on Mitochondrial Function

Caption: Amiodarone and DEA disrupt mitochondrial function, leading to cell death.

Nuclear Receptors: Beyond the Membrane

Amiodarone and its metabolite exhibit significant interactions with nuclear receptors, particularly those involved in thyroid hormone signaling.

Thyroid Hormone Receptors

Due to its structural similarity to thyroid hormones, amiodarone and especially its metabolite, desethylamiodarone (DEA), can interact with thyroid hormone receptors (TRα and TRβ).[13][14] DEA has been shown to have a substantial affinity for these receptors, potentially acting as a competitive antagonist to triiodothyronine (T3) at the cardiac cellular level.[14][15] This interaction may contribute to the hypothyroid-like effects observed with amiodarone treatment.[14] Amiodarone can also inhibit the entry of T4 and T3 into peripheral tissues and decrease the conversion of T4 to the more active T3.[15][16]

Quantitative Data on DEA Affinity for Thyroid Hormone Receptors

| Receptor Source | Dissociation Constant (KD) for DEA | Reference |

| Human Lymphocytes | 8.6 µM | [14][17] |

| Bovine Atrium | 35.0 µM | [14][17] |

| Bovine Ventricle | 26.9 µM | [14][17] |

| Rat Liver | 8.6 µM | [14][17] |

Peroxisome Proliferator-Activated Receptors (PPARs)

Amiodarone has been found to increase the activity of peroxisome proliferator-activated receptors (PPARs).[18] This interaction may be linked to the steatogenic (fat-accumulating) changes observed in the liver and other organs following amiodarone treatment.[18]

Amiodarone's Interaction with Nuclear Receptors

Caption: Amiodarone and DEA interact with nuclear receptors, altering gene expression.

Modulation of Signaling Pathways

Amiodarone has been shown to modulate several intracellular signaling pathways, contributing to its diverse pharmacological and toxicological profile.

EGFR/Gsk3b/Snail Signaling Pathway

In the context of cardiac development, amiodarone can induce the overexpression of "similar to versican b" (s-vcanb), which in turn represses the EGFR/Gsk3β/Snail signaling pathway.[19] This inhibition leads to an upregulation of E-cadherin and defective cardiac valve formation in zebrafish embryos.[19] A similar inhibitory effect on the EGFR/ERK/Snail pathway has been observed in breast cancer cells, suggesting a potential anti-metastatic role for amiodarone.[19]

Toll-like Receptor 3 (TLR3)-Mediated NF-κB Signaling

Amiodarone can selectively inhibit the Toll-like receptor 3 (TLR3)-mediated nuclear factor κB (NF-κB) signaling pathway.[20] It achieves this by blocking the acidification of intracellular organelles, which is a crucial step for TLR3 signaling.[20] This inhibitory action can reduce the expression of inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1).[20]

Angiotensinogen and Activation Protein-1 (AP-1)

In lung alveolar epithelial cells, amiodarone has been shown to up-regulate the expression of angiotensinogen mRNA and protein.[21] This induction is mediated by the activation of activation protein-1 (AP-1) family transcription factors.[21] This pathway may play a role in amiodarone-induced pulmonary toxicity.

Experimental Protocol: Investigating TLR3-Mediated NF-κB Signaling

This protocol is a generalized representation based on the study by Tanaka et al. (2024).[20]

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.

-

Stimulation and Treatment: Cells are stimulated with a TLR3 agonist, such as polyinosinic-polycytidylic acid (Poly(I:C)), in the presence or absence of amiodarone at various concentrations.

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of NF-κB target genes, such as ICAM-1.

-

Protein Analysis: Western blotting can be used to assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) to confirm pathway inhibition.

-

Organelle Acidification Assay: A fluorescent probe, such as LysoTracker Red DND-99, can be used to visualize and quantify the acidification of intracellular organelles by fluorescence microscopy.

Amiodarone's Influence on Key Signaling Pathways

Caption: Amiodarone modulates multiple signaling pathways, affecting cellular processes.

Regulation of Gene Expression

Beyond its effects on signaling pathways that culminate in altered gene expression, amiodarone has been shown to directly impact the transcription of specific genes.

Ion Channel Remodeling

Long-term amiodarone treatment can induce a dose-dependent remodeling of the expression of multiple ion channel subunits in the heart.[22] This includes the downregulation of genes encoding for sodium, connexin, calcium, and some potassium channels, and the upregulation of other potassium channel subunits.[22] This effect on ion channel transcripts likely contributes to the therapeutic action of long-term amiodarone treatment.[22]

LDL Receptor Gene Expression

Amiodarone-induced hypercholesterolemia can be explained by a decrease in the transcription of the low-density lipoprotein (LDL) receptor gene.[23] This leads to lower levels of both LDL receptor mRNA and protein.[23]

Other Non-Ion Channel Targets

β-Adrenergic Receptors

Amiodarone exhibits antiadrenergic properties, in part, by decreasing the density of β-adrenoceptors on the surface of myocardial cells.[24][25] This is due to a downregulation of the receptor protein rather than a direct competitive or non-competitive interaction with the receptor-ligand binding site.[26]

Quantitative Data on β-Adrenoceptor Density

| Treatment | Tissue | Effect on β-adrenoceptor density | Reference |

| Single oral dose of 50 mg/kg amiodarone | Rat heart | Significant decrease | [24] |

| Chronic treatment | Rat heart | Significant decrease | [24] |

| Incubation for 48 hours | Mouse AT-1 cardiomyocytes | 20% decrease in cAMP response | [26] |

Conclusion

The molecular pharmacology of amiodarone extends far beyond its well-characterized effects on cardiac ion channels. Its interactions with mitochondria, nuclear receptors, and a variety of signaling pathways contribute significantly to both its therapeutic efficacy and its notable toxicity profile. A deeper understanding of these non-ion channel targets is crucial for the rational design of novel antiarrhythmic agents with improved safety profiles. Furthermore, the diverse molecular interactions of amiodarone open up possibilities for its repositioning in the treatment of other diseases, such as cancer and inflammatory conditions. This guide provides a foundational resource for researchers and drug development professionals to explore these complex and clinically relevant aspects of amiodarone's mechanism of action.

References

- 1. Disruption of mitochondrial function and cellular ATP levels by amiodarone and N-desethylamiodarone in initiation of amiodarone-induced pulmonary cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial oxidative stress and respiratory chain dysfunction account for liver toxicity during amiodarone but not dronedarone administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcresearch.net [abcresearch.net]

- 6. Role of Oxidative Stress in Amiodarone-induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Amiodarone induces cytochrome c release and apoptosis through an iodine-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amiodarone induces apoptosis of human and rat alveolar epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Amiodarone-induced lymphocyte toxicity and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of amiodarone and desethylamiodarone with solubilized nuclear thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholar.usuhs.edu [scholar.usuhs.edu]

- 18. go.drugbank.com [go.drugbank.com]

- 19. researchgate.net [researchgate.net]

- 20. Amiodarone inhibits the Toll-like receptor 3-mediated nuclear factor κB signaling pathway by blocking organelle acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Amiodarone induces angiotensinogen gene expression in lung alveolar epithelial cells through activation protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Amiodarone decreases gene expression of low-density lipoprotein receptor at both the mRNA and the protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cardiac beta-adrenoceptor modulation by amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. The effect of amiodarone on the beta-adrenergic receptor is due to a downregulation of receptor protein and not to a receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Driver: A Technical Guide to the Pharmacodynamics of Desethylamiodarone

For Researchers, Scientists, and Drug Development Professionals

Desethylamiodarone (DEA), the principal and pharmacologically active metabolite of the potent antiarrhythmic agent amiodarone, plays a crucial, and often underappreciated, role in the therapeutic and toxicological profile of its parent compound. Following chronic amiodarone administration, DEA accumulates extensively in various tissues, including the myocardium, where its concentrations can surpass those of amiodarone itself.[1][2] This accumulation is believed to be a key factor in the delayed onset of amiodarone's full antiarrhythmic effects and some of its chronic toxicities.[3][4] This in-depth technical guide synthesizes the current understanding of desethylamiodarone's pharmacodynamics, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways to provide a comprehensive resource for the scientific community.

Electrophysiological Profile: A Multi-Channel Modulator

Desethylamiodarone exerts a complex and concentration-dependent influence on cardiac electrophysiology, exhibiting characteristics of multiple Vaughan Williams classes of antiarrhythmic drugs.[5][6] Its primary effects are mediated through the blockade of several key ion channels, leading to alterations in action potential duration, conduction velocity, and refractoriness.

Ion Channel Interactions

Desethylamiodarone's interaction with cardiac ion channels is central to its antiarrhythmic activity. It demonstrates a more pronounced effect on sodium channels compared to amiodarone, contributing to its potent effects on cardiac conduction.

Table 1: Quantitative Effects of Desethylamiodarone on Cardiac Ion Channels and Electrophysiological Parameters

| Parameter | Species/System | Concentration/Dose | Effect | Reference |

| Sodium Channels | ||||

| Peak Sodium Current (INa,P) Block (ΔKPQ mutant) | Mammalian Cells | 2.5 µM | Significant Block | [5] |

| Late Sodium Current (INa,L) | Mammalian Cells | 2.5 µM | Significant Increase | [6] |

| Vmax (rate-dependent depression) | Guinea Pig Ventricular Myocardium | Clinically relevant levels | Reduction | [6] |

| Potassium Channels | ||||

| Action Potential Duration at 90% Repolarization (APD90) | Rabbit Ventricle (chronic) | Chronic Administration | 42.0% Increase | [7] |

| Effective Refractory Period (ERP) | Rabbit Ventricle (chronic) | Chronic Administration | 47.4% Increase | [7] |

| Calcium Channels | ||||

| Dihydropyridine & Phenylalkylamine Binding Sites | Rat Heart, Brain, Skeletal & Smooth Muscles | N/A | No significant competition | [8] |

| ECG Intervals | ||||

| QRS Interval | Rats | Single and Chronic Dosing | Concentration-related increase (greater potency than amiodarone) | [4] |

| QT and QTc Intervals | Rats | Single and Chronic Dosing | Concentration-related increase (greater potency than amiodarone) | [4] |

| Ventricular Defibrillation Threshold (DFT) | Pigs | 10 mg/kg IV | Increase from 20.5 to 33.9 J | [9] |

Experimental Protocols: Elucidating Electrophysiological Effects

The characterization of desethylamiodarone's electrophysiological properties relies on a variety of specialized experimental techniques.

This technique is employed to measure the effects of desethylamiodarone on specific ion currents in isolated cardiac myocytes or cell lines expressing specific ion channels.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the wild-type (WT) or mutant (e.g., ΔKPQ) human cardiac sodium channel α-subunit (hNaV1.5) are cultured under standard conditions.

-

Recording: Whole-cell currents are recorded using an amplifier and digitizer. Borosilicate glass pipettes with a specific resistance are filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with CsOH. The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

Drug Application: Desethylamiodarone is perfused into the recording chamber at various concentrations to determine its effects on peak and late sodium currents.[5][10]

-

Data Analysis: Current-voltage (I-V) relationships, steady-state activation and inactivation curves, and dose-response curves are generated to quantify the effects of the compound.

This ex vivo model allows for the study of desethylamiodarone's effects on the electrophysiology of an intact heart.

-

Heart Isolation: Guinea pigs are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with a modified Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

-

Electrophysiological Recordings: A His-bundle electrogram is recorded using a catheter positioned across the tricuspid valve. Atrial and ventricular electrograms are also recorded. Pacing electrodes are placed on the right atrium and ventricle.

-

Parameter Measurement: Conduction intervals (AH, HV), refractory periods (atrial, ventricular, AV nodal), and QT interval are measured at baseline and following the infusion of desethylamiodarone into the perfusate.[11]

Receptor-Mediated Actions: Beyond Ion Channels

Desethylamiodarone's pharmacodynamic profile extends beyond direct ion channel modulation to include significant interactions with nuclear and cell surface receptors.

Thyroid Hormone Receptor Antagonism

Desethylamiodarone, bearing a structural resemblance to thyroid hormones, acts as an antagonist at thyroid hormone receptors.[12] This interaction is thought to contribute to some of the thyroid-related side effects observed during chronic amiodarone therapy.

-

Mechanism: Desethylamiodarone competitively inhibits the binding of triiodothyronine (T3) to both α1- and β1-thyroid hormone receptors.[13][14] The inhibition of the β1-receptor is noncompetitive, with a preferential interaction with the unoccupied receptor.[14][15] This blockade can interfere with the normal transcriptional regulation of thyroid hormone-responsive genes in various tissues, including the heart.

Table 2: Desethylamiodarone Binding Affinities for Thyroid Hormone Receptors

| Receptor Subtype | System | IC50 / KD | Type of Inhibition | Reference |

| α1-Thyroid Hormone Receptor | Chicken α1-T3R (E. coli expressed) | IC50: 3.5 x 10-5 M | Competitive | [13] |

| β1-Thyroid Hormone Receptor | Rat β1-T3R (E. coli expressed) | IC50: 1-3 x 10-5 M | Noncompetitive | [14][15] |

| Nuclear Receptors (General) | Human Lymphocytes | KD: 8.6 µM | Competitive | [12][16] |

| Nuclear Receptors (General) | Bovine Atrium | KD: 35.0 µM | Competitive | [12][16] |

| Nuclear Receptors (General) | Bovine Ventricle | KD: 26.9 µM | Competitive | [12][16] |

| Nuclear Receptors (General) | Rat Liver | KD: 8.6 µM | Competitive | [12][16] |

-

Receptor Preparation: The chicken α1- or rat β1-thyroid hormone receptor is expressed in an E. coli system and purified.

-

Incubation: The receptor protein is incubated with [125I]T3 in the presence and absence of varying concentrations of desethylamiodarone. The buffer contains solubilizing agents like Triton X-100 and BSA to ensure desethylamiodarone remains in solution.

-

Separation: Bound and free radioligand are separated using techniques such as gel filtration chromatography.

-

Quantification: The amount of bound [125I]T3 is quantified using a gamma counter.

-

Analysis: The data is used to generate displacement curves and determine the IC50 value of desethylamiodarone. Scatchard analysis can be used to determine the nature of the inhibition (competitive vs. noncompetitive).[13][14]

References

- 1. Basic and clinical pharmacology of amiodarone: relationship of antiarrhythmic effects, dose and drug concentrations to intracellular inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ovid.com [ovid.com]

- 4. Pharmacodynamic studies of amiodarone and its active N-desethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 6. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiologic effects of desethylamiodarone, an active metabolite of amiodarone: comparison with amiodarone during chronic administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of amiodarone and desethylamiodarone on calcium antagonist receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of amiodarone and its active metabolite desethylamiodarone on the ventricular defibrillation threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of amiodarone and desethylamiodarone with solubilized nuclear thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Desethylamiodarone is a competitive inhibitor of the binding of thyroid hormone to the thyroid hormone alpha 1-receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desethylamiodarone is a noncompetitive inhibitor of the binding of thyroid hormone to the thyroid hormone beta 1-receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. jacc.org [jacc.org]

Amiodarone Hydrochloride: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amiodarone hydrochloride is a potent antiarrhythmic agent widely used in the management of various cardiac arrhythmias. Despite its clinical efficacy, its use is often limited by a complex pharmacological profile and a significant number of adverse effects. This has spurred extensive research into its structure-activity relationships (SAR) to develop safer and more effective analogues. This technical guide provides a comprehensive overview of the SAR studies of amiodarone, detailing the impact of structural modifications on its pharmacological activity and toxicity, summarizing quantitative data, and outlining key experimental methodologies.

Core Molecular Scaffold and Key Structural Features

The amiodarone molecule can be dissected into three key moieties, each playing a critical role in its overall activity and pharmacokinetic profile:

-

2-Butylbenzofuran Moiety: This lipophilic group is essential for the antiarrhythmic activity. The butyl chain at the 2-position of the benzofuran ring contributes to the drug's high lipid solubility and its interaction with the lipid bilayer of cardiac myocytes.

-

Diiodobenzoyl Moiety: The central phenyl ring is substituted with two iodine atoms at positions 3 and 5. These iodine atoms are crucial for the drug's class III antiarrhythmic activity, which involves the blockade of potassium channels. However, they are also implicated in one of the most significant adverse effects of amiodarone: thyroid dysfunction.[1]

-

Diethylaminoethoxy Side Chain: This basic side chain, attached to the benzoyl moiety via an ether linkage, is important for the drug's pharmacokinetic properties and its interaction with various ion channels. Modifications to this side chain have been a primary focus in the development of amiodarone analogues with improved safety profiles.

Structure-Activity Relationship Studies

Systematic modifications of the amiodarone structure have yielded valuable insights into the determinants of its efficacy and toxicity.

Modifications of the Benzofuran Ring

The benzofuran ring coupled with the benzoyl moiety is considered an essential structural entity for the antiarrhythmic activity of amiodarone.[2] Alterations to this core structure generally lead to a significant loss of potency.

The Role of the Iodine Atoms

The two iodine atoms on the phenyl ring are a double-edged sword. They are integral to the potent potassium channel blocking effect, which prolongs the action potential duration and is the hallmark of its class III antiarrhythmic action. However, the iodine content is also directly linked to amiodarone's interference with thyroid hormone metabolism, leading to hypothyroidism or hyperthyroidism.

This has led to the development of non-iodinated analogues, with the most notable example being dronedarone . Dronedarone retains the benzofuran core but replaces the diiodophenyl group with a methanesulfonamido-substituted phenyl ring. This modification successfully eliminates the thyroid-related adverse effects.[3]

Modifications of the Diethylaminoethoxy Side Chain

The diethylaminoethoxy side chain has been a fertile ground for structural modifications aimed at reducing toxicity and improving pharmacokinetics.

-

N-Dealkylation: The primary metabolite of amiodarone is N-desethylamiodarone (DEA) , formed by the removal of one ethyl group from the terminal amine. DEA is pharmacologically active and contributes to both the therapeutic and toxic effects of amiodarone.[4][5][6] Studies have shown that DEA can be more toxic than the parent compound.[5][6] Further dealkylation to bis-desethylamiodarone results in a significant loss of activity.

-

Variations in the Alkyl Chain: Increasing the length of the N-alkyl substituents can influence the drug's half-life. For instance, replacing the ethyl groups with larger alkyl groups can increase steric hindrance, potentially slowing down metabolism.

-

Replacement of the Amine: Replacing the diethylamine moiety with other cyclic amines, such as a piperidyl group, has been explored to reduce cytotoxicity. The analogue PIPAM, for example, demonstrated a similar mechanism of action to amiodarone but with lower toxicity in alveolar macrophages.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, focusing on the inhibitory concentrations (IC50) for different ion channels and cytotoxicity data for amiodarone and its key analogues.

| Compound | Ion Channel | Cell Type | IC50 (µM) | Reference |

| Amiodarone | Na+ (Peak) | Rabbit Atrial Myocytes | 1.8 ± 1.1 | [7][8] |

| Na+ (Peak) | Rabbit Ventricular Myocytes | 40.4 ± 11.9 | [7][8] | |

| Na+ (Late) | HEK293 (SCN5A) | 3.0 ± 0.9 | ||

| K+ (hERG/IKr) | HEK293 | ~0.07 | [9] | |

| K+ (IKr) | Rabbit Ventricular Myocytes | 2.8 | [10] | |

| K+ (IKs) | Rabbit Ventricular Myocytes | >300 | [10] | |

| K+ (KATP) | Rat Ventricular Myocytes | 2.3 | [11] | |

| K+ (SK2) | Human Atrial Myocytes (CAF) | 8.03 | [3][12] | |

| K+ (SK2) | HEK293 | 7.2 | [3][12] | |

| Ca2+ (L-type) | MIN6 Cells | Concentration-dependent inhibition | [13] | |

| Dronedarone | K+ (IK(ACh)) | Rabbit SAN Cells | 0.0634 | [14] |

| K+ (SK2) | Human Atrial Myocytes (CAF) | 2.42 | [3][12] | |

| K+ (SK2) | HEK293 | 1.7 | [3][12] | |

| N-Desethylamiodarone (DEA) | Na+ (Peak) | HEK293 (ΔKPQ) | More potent block than Amiodarone | [5][15] |

| SAR114646A | Na+ (fast) | Guinea Pig Ventricular Cardiomyocytes | 2.0 | [16] |

| Ca2+ (L-type) | Guinea Pig Ventricular Cardiomyocytes | 1.1 | [16] | |

| K+ (IKr) | Guinea Pig Ventricular Cardiomyocytes | 0.6 | [16] | |

| K+ (IKs) | Guinea Pig Ventricular Cardiomyocytes | >10 | [16] | |

| K+ (IK1) | Guinea Pig Ventricular Cardiomyocytes | >10 | [16] | |

| K+ (KATP) | Guinea Pig Ventricular Cardiomyocytes | 2.8 | [16] | |

| K+ (IKACh) | Guinea Pig Atrial Cardiomyocytes | 0.0365 | [16] | |

| K+ (Ito) | Rat Ventricular Myocytes | 1.8 | [16] | |

| K+ (Isus) | Rat Ventricular Myocytes | 1.2 | [16] | |

| hKv1.5 | CHO Cells | 1.1 | [16] | |

| hHCN4 | CHO Cells | 0.4 | [16] |

Table 1: Ion Channel Blocking Potency of Amiodarone and its Analogues. (CAF: Chronic Atrial Fibrillation, SAN: Sinoatrial Node)

| Compound | Cell Type | Assay | Endpoint | Result | Reference |

| Amiodarone | Rat Alveolar Macrophages | LDH Release | Cytotoxicity | Concentration-dependent | [1] |

| N-Desethylamiodarone (DEA) | Rat Alveolar Macrophages | LDH Release | Cytotoxicity | More cytotoxic than Amiodarone | [1] |

Table 2: Cytotoxicity Data for Amiodarone and N-Desethylamiodarone.

Experimental Protocols

The SAR of amiodarone has been elucidated through a variety of experimental techniques. Below are generalized protocols for key experiments.

Synthesis of Amiodarone Analogues (General Scheme)

The synthesis of amiodarone analogues typically involves the preparation of the benzofuran core, followed by acylation and subsequent attachment of the side chain.

-

Synthesis of the 2-Butylbenzofuran Core: This is often achieved through the cyclization of a suitably substituted phenol with an appropriate reagent to introduce the butyl group at the 2-position.

-

Friedel-Crafts Acylation: The 2-butylbenzofuran is then acylated at the 3-position with a substituted benzoyl chloride. For analogues like dronedarone, a benzoyl chloride with a methanesulfonamido group is used.

-

Introduction of the Side Chain: The final step involves the etherification of the hydroxyl group on the benzoyl moiety with a desired aminoalkoxy halide to introduce the side chain.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function.

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) or human atrial appendages. Alternatively, cell lines stably expressing a specific ion channel of interest (e.g., HEK293 cells) are used.

-

Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific level, and voltage steps are applied to elicit ionic currents through the channels of interest. The currents are recorded before and after the application of amiodarone or its analogues at various concentrations.

-

Data Analysis: The recorded currents are analyzed to determine the IC50 values and to characterize the mechanism of channel block (e.g., state-dependence).

LDH Cytotoxicity Assay